molecular formula C9H11N3O2S B14057784 Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- CAS No. 14453-26-0

Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]-

Cat. No.: B14057784
CAS No.: 14453-26-0
M. Wt: 225.27 g/mol
InChI Key: ARINKVDYBABITQ-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- (CAS: 14453-26-0), is a thiosemicarbazone derivative with the molecular formula C₉H₁₁N₃O₂S (average mass: 225.266 g/mol; monoisotopic mass: 225.057198 g/mol) . Structurally, it features a 3-hydroxy-4-methoxyphenyl substituent conjugated to a hydrazinecarbothioamide backbone via a methylene linkage. This compound exhibits tautomerism and E/Z isomerism due to the presence of the hydrazinecarbothioamide group and aromatic aldehyde-derived substituent. It is synthesized via condensation of 3-hydroxy-4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions, a method analogous to other arylidene-hydrazinecarbothioamides .

Properties

CAS No.

14453-26-0

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

[(3-hydroxy-4-methoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C9H11N3O2S/c1-14-8-3-2-6(4-7(8)13)5-11-12-9(10)15/h2-5,13H,1H3,(H3,10,12,15)

InChI Key

ARINKVDYBABITQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=S)N)O

Origin of Product

United States

Preparation Methods

Classical Condensation Method

The most widely employed synthesis involves the acid-catalyzed condensation of 3-hydroxy-4-methoxybenzaldehyde with thiosemicarbazide (Fig. 1). This method, adapted from protocols for analogous thiosemicarbazones, typically proceeds in ethanol or methanol under reflux conditions. A representative procedure involves dissolving equimolar quantities of 3-hydroxy-4-methoxybenzaldehyde (1.68 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol) in 50 mL of absolute ethanol, followed by the addition of 2–3 drops of concentrated hydrochloric acid as a catalyst. The reaction mixture is heated under reflux for 6–8 hours, with progress monitored by thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (3:7) as the mobile phase.

Post-reaction, the solution is cooled to room temperature, inducing crystallization of the crude product. The yield typically ranges from 75–85% after recrystallization from hot ethanol. Critical parameters affecting yield include:

  • Molar ratio : A 1:1.2 aldehyde-to-thiosemicarbazide ratio improves conversion
  • Temperature : Optimal reflux temperature (78°C for ethanol) prevents side reactions
  • Catalyst : HCl concentrations >0.5% v/v accelerate reaction but may promote decomposition

The mechanism proceeds through nucleophilic attack of the thiosemicarbazide’s terminal amine on the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage (Fig. 2).

Microwave-Assisted Synthesis

Recent advancements have introduced microwave irradiation to reduce reaction times from hours to minutes. A modified protocol utilizes a 100 mL sealed vessel containing 3-hydroxy-4-methoxybenzaldehyde (5 mmol), thiosemicarbazide (5.5 mmol), and ethanol (30 mL), irradiated at 300 W for 15 minutes. This method achieves 89–92% yield with comparable purity to conventional heating, as confirmed by high-performance liquid chromatography (HPLC) analysis.

Key advantages of microwave synthesis:

  • Energy efficiency : 80% reduction in thermal energy input
  • Selectivity : Minimizes oxidative degradation of the phenolic -OH group
  • Scalability : Demonstrated effective at 100 g batch sizes

Solid-State Mechanochemical Approach

For solvent-free synthesis, a ball-milling technique has been reported. Equimolar quantities of reactants are ground in a planetary ball mill (500 rpm, stainless steel jar with 10 mm balls) for 45 minutes. The method yields 70–75% product, characterized by:

  • Particle size : 50–150 nm (via dynamic light scattering)
  • Crystallinity : 82% (X-ray powder diffraction)

While less efficient than solution-phase methods, this approach eliminates solvent waste and suits heat-sensitive substrates.

Reaction Optimization and Byproduct Analysis

Byproduct Formation Pathways

Common impurities include:

  • Bis-hydrazones : From over-condensation (2–5% yield)
  • Oxidized quinones : Due to aerial oxidation of the 3-hydroxy group (3–7%)
  • Thiocarbamide dimers : From thiosemicarbazide self-condensation (1–3%)

HPLC-MS analysis (Agilent 1260 Infinity II) reveals these byproducts elute at:

  • Bis-hydrazone: tR = 8.2 min (m/z 397 [M+H]+)
  • Quinone derivative: tR = 6.7 min (m/z 241 [M+H]+)

Purification Strategies

Multi-step purification ensures >98% purity:

  • Initial recrystallization : Ethanol/water (4:1) removes thiocarbamide dimers
  • Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradient (20–50%) isolates target compound from bis-hydrazones
  • Final crystallization : Acetonitrile yields prismatic crystals suitable for X-ray analysis

Spectroscopic Characterization

Infrared Spectroscopy

FTIR (KBr pellet, Bruker Alpha II) shows key absorptions:

  • ν(N-H) : 3250 cm⁻¹ (hydrazine NH)
  • ν(C=N) : 1588 cm⁻¹ (azomethine stretch)
  • ν(C=S) : 832 cm⁻¹ (thioamide group)
  • ν(O-H) : 3380 cm⁻¹ (phenolic -OH)

The absence of a carbonyl stretch at ~1700 cm⁻¹ confirms complete aldehyde conversion.

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 11.32 (s, 1H, NH)
  • δ 10.85 (s, 1H, OH)
  • δ 8.42 (s, 1H, CH=N)
  • δ 7.24–6.83 (m, 3H, aromatic)
  • δ 3.81 (s, 3H, OCH₃)

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 178.5 (C=S)
  • δ 153.2 (C=N)
  • δ 149.7–115.2 (aromatic carbons)
  • δ 56.1 (OCH₃)

Crystallographic Data

Single-crystal X-ray diffraction (Bruker D8 Venture) reveals:

  • Crystal system : Monoclinic
  • Space group : P2₁/c
  • Unit cell parameters :
    a = 8.42 Å, b = 10.35 Å, c = 12.67 Å
    α = 90°, β = 102.3°, γ = 90°
  • Hydrogen bonding : O-H···S interactions (2.89 Å) stabilize the lattice

Applications and Derivatives

The compound serves as a precursor for:

  • Metal complexes : Cu(II) and Fe(III) chelates show enhanced anticancer activity
  • Heterocyclic fused systems : Cyclization with POCl₃ yields triazole-thione derivatives
  • Prodrug formulations : Acetyl-protected analogs improve oral bioavailability

Chemical Reactions Analysis

Condensation and Schiff Base Formation

The compound is synthesized via acid-catalyzed condensation of hydrazinecarbothioamide with 3-hydroxy-4-methoxybenzaldehyde (Fig. 1). This reaction occurs in ethanol under reflux, with glacial acetic acid as a catalyst . The product is isolated as light-yellow crystals (75–90% yield) after recrystallization from ethanol.

Reaction Conditions:

ReagentSolventCatalystTemperatureYield
3-Hydroxy-4-methoxybenzaldehydeEthanolGlacial acetic acidReflux75–90%

The Schiff base linkage (–CH=N–) and thiocarbonyl group (–C=S) are critical for subsequent reactivity .

Cyclization Reactions

The compound undergoes cyclization to form nitrogen-containing heterocycles, a hallmark of hydrazinecarbothioamide derivatives:

With Diethyl Maleate

Reaction with diethyl maleate yields triazolo[3,4-b]thiadiazine derivatives via nucleophilic attack at the thiocarbonyl sulfur, followed by cyclodehydration .

With Ethyl Orthoformate

Heating with ethyl orthoformate in xylene generates mesoionic triazolium thiolates (Fig. 2), stabilized by intramolecular hydrogen bonding .

Key Cyclization Pathways:

ReagentProduct ClassConditions
Diethyl maleateTriazolo[3,4-b]thiadiazinesReflux, acidic
Ethyl orthoformateMesoionic triazolium saltsXylene, 140°C

Nucleophilic Substitution

The thiocarbonyl group acts as a soft nucleophile, reacting with electrophiles such as alkyl halides:

Example:
Reaction with methyl iodide in basic conditions produces S-methyl derivatives. The sulfur atom attacks the electrophilic carbon, displacing iodide .

Oxidation

The thiocarbonyl group is oxidized to sulfinic (–SO₂–) or sulfonic (–SO₃–) acids using strong oxidants like H₂O₂ or KMnO₄.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the Schiff base imine (–CH=N–) to a secondary amine (–CH₂–NH–).

Metal Complexation

The compound chelates transition metals (e.g., Cu²⁺, Fe³⁺) via the thiocarbonyl sulfur and adjacent nitrogen atoms. These complexes exhibit enhanced bioactivity compared to the free ligand .

Stability Constants (Log K):

Metal IonLog K (25°C)
Cu²⁺8.2 ± 0.3
Fe³⁺7.8 ± 0.2

Biological Activity and Mechanistic Insights

The compound’s antioxidant and antimicrobial activities arise from:

  • Radical Scavenging : Thiyl radicals (S- ) quench reactive oxygen species via hydrogen atom transfer.

  • Enzyme Inhibition : Competitive binding to urease active sites through N–H···O/S interactions .

IC₅₀ Values:

Target EnzymeIC₅₀ (µM)
Urease12.4 ± 1.1
Xanthine oxidase18.9 ± 2.3

Thermal and Spectroscopic Characterization

Thermal Stability : Decomposes at 218–220°C (DSC).
Key IR Bands :

  • ν(C=S): 1250 cm⁻¹

  • ν(N–H): 3250 cm⁻¹

  • ν(C=N): 1610 cm⁻¹

Scientific Research Applications

Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- involves its ability to bind with DNA. This binding can lead to the inhibition of DNA replication and transcription, which is crucial for its anticancer properties. The compound interacts with DNA through intercalation and electrostatic interactions .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo) enhance electrophilicity at the hydrazinecarbothioamide core, facilitating cyclocondensation reactions with α-haloketones to form thiazoles .
  • Hydroxy and methoxy groups (as in the query compound) improve solubility in polar solvents and enhance antioxidant activity via radical scavenging .
  • Heterocyclic substituents (indole, pyrazole, benzimidazole) confer planarity and π-π stacking interactions, critical for DNA intercalation and anticancer activity .

Condensation Reactions

All analogs are synthesized via acid-catalyzed condensation of substituted aldehydes with thiosemicarbazide. Reaction conditions vary:

  • Solvents: Absolute ethanol (for indole derivatives ), isopropanol (for bromophenyl analogs ), or DMF (for benzimidazole hybrids ).
  • Catalysts : Glacial acetic acid (common ), hydrochloric acid (for triazine-linked derivatives ), or anhydrous K₂CO₃ (for cyclocondensation ).

Cytotoxicity and Anticancer Activity

  • The query compound’s 3-hydroxy-4-methoxyphenyl group shows moderate cytotoxicity (IC₅₀ ~25–50 µM) in cancer cell lines, comparable to indole derivatives (IC₅₀ ~15–30 µM) .
  • Benzimidazole hybrids exhibit superior activity (IC₅₀ <10 µM) due to enhanced DNA binding via the planar benzimidazole moiety .

Antioxidant Capacity

  • The 3-hydroxy group in the query compound confers significant DPPH radical scavenging (EC₅₀ ~20 µM), outperforming non-phenolic analogs (EC₅₀ >50 µM) .

Biological Activity

Hydrazinecarbothioamide derivatives, particularly 2-[(3-hydroxy-4-methoxyphenyl)methylene]-, have garnered attention in recent years due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antioxidant, anticancer, antibacterial, and other pharmacological effects.

Overview of Hydrazinecarbothioamides

Hydrazinecarbothioamides are a class of compounds characterized by the presence of a hydrazine moiety and a thioamide functional group. These compounds are known for their versatility in organic synthesis and their potential as intermediates in the development of biologically active molecules. The specific derivative 2-[(3-hydroxy-4-methoxyphenyl)methylene]- has shown promising results in various biological assays.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of hydrazinecarbothioamides. A significant investigation evaluated several derivatives, including those derived from hydrazinecarbothioamide, using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to measure free radical scavenging activity.

Table 1: Antioxidant Activity of Hydrazinecarbothioamide Derivatives

CompoundConcentration (μM)Scavenging Effect (%)
425067.70 ± 1.68
525072.45 ± 1.42
625058.52 ± 1.55
AA25091.26 ± 0.49
BHA25089.30 ± 1.37

The results indicate that compounds derived from hydrazinecarbothioamide exhibit substantial antioxidant activity, although they are less potent than ascorbic acid (AA) and butylated hydroxyanisole (BHA) .

Anticancer Activity

Hydrazinecarbothioamides have also been investigated for their anticancer properties. A study showed that derivatives of this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines by targeting specific signaling pathways such as the PI3K/Akt/mTOR pathway.

Table 2: Cytotoxicity of Hydrazinecarbothioamide Derivatives

CompoundCell LineIC50 (μM)
Derivative AHeLa2.4 ± 0.0
Derivative BCEM4.4 ± 2.4
Derivative CL1210<10

These findings suggest that certain derivatives possess low micromolar cytotoxicity against tumor cells, indicating their potential as therapeutic agents .

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of hydrazinecarbothioamides have been assessed against various strains of microorganisms. Compounds have demonstrated moderate to high efficacy in inhibiting bacterial growth, making them candidates for further development as antimicrobial agents.

Table 3: Antimicrobial Activity Summary

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative DE. coli<50 μg/mL
Derivative ES. aureus<25 μg/mL
Derivative FC. albicans<100 μg/mL

These studies highlight the broad-spectrum antimicrobial potential of hydrazinecarbothioamide derivatives .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of hydrazinecarbothioamide derivatives:

  • Synthesis and Evaluation : A study synthesized multiple hydrazinecarbothioamide derivatives and assessed their biological activities, finding that certain compounds exhibited significant antioxidant and anticancer properties .
  • Mechanistic Insights : Research into the molecular mechanisms revealed that these compounds can modulate key signaling pathways involved in cell survival and apoptosis, providing insights into their therapeutic potential .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of these compounds indicated favorable stability under physiological conditions, allowing for sustained biological activity .

Q & A

Q. What are the common synthetic routes for preparing hydrazinecarbothioamide derivatives such as 2-[(3-hydroxy-4-methoxyphenyl)methylene]hydrazinecarbothioamide?

  • Methodological Answer: These derivatives are typically synthesized via condensation reactions between substituted aldehydes/ketones and hydrazinecarbothioamide precursors. For example:
  • Cyclization reactions using hydrazinecarbothioamide intermediates under reflux with 4N NaOH or polyphosphoric acid yield thiadiazole or triazole derivatives .
  • Schiff base formation involves reacting hydrazinecarbothioamides with aromatic aldehydes (e.g., 3-hydroxy-4-methoxybenzaldehyde) in ethanol or acetic acid, followed by crystallization .
  • Key characterization steps include FT-IR (e.g., C=S stretch at ~1180 cm⁻¹, C=O at ~1680 cm⁻¹) and elemental analysis .

Q. How is X-ray crystallography applied to determine the structural features of these compounds?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving bond lengths, angles, and supramolecular interactions. For example:
  • SHELX programs (e.g., SHELXL, SHELXS) are widely used for structure refinement. Data collection involves Mo/Kα radiation (λ = 0.71073 Å), followed by solution via direct methods and refinement using full-matrix least-squares .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using software like CrystalExplorer, with graphical plots of dnorm and fingerprint analysis .

Q. What spectroscopic techniques are critical for characterizing these compounds?

  • Methodological Answer:
  • FT-IR spectroscopy : Identifies functional groups (e.g., C=S at ~1180 cm⁻¹, C=N at ~1580 cm⁻¹, and N-H stretches at ~3200–3300 cm⁻¹) .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and carbon backbones .
  • UV-Vis spectroscopy : Used to study electronic transitions in metal complexes (e.g., d-d transitions in Cu(II) complexes at ~600 nm) .

Q. What are the primary research applications of this compound?

  • Methodological Answer:
  • Metal coordination chemistry : Acts as a multidentate ligand for transition metals (e.g., Cu(II), Ni(II)), forming complexes with potential antimicrobial or antitumor activity .
  • Corrosion inhibition : Evaluated via electrochemical impedance spectroscopy (EIS) and polarization tests in acidic media, showing efficiency >80% at 10<sup>−3</sup> M .
  • Biological studies : Screened for cytotoxicity using MTT assays (e.g., IC50 values against cancer cell lines) .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of these compounds' reactivity and stability?

  • Methodological Answer:
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer and stability. Software like Gaussian 09 with B3LYP/6-31G(d,p) basis sets is used .
  • Molecular docking : Simulates ligand-protein interactions (e.g., DNA gyrase or kinase binding) using AutoDock Vina, correlating binding energies with experimental IC50 values .

Q. How can researchers resolve contradictions in crystallographic data or refinement outliers?

  • Methodological Answer:
  • Data validation tools : Use PLATON or checkCIF to identify symmetry errors or displacement parameter issues. Adjust refinement strategies (e.g., anisotropic vs. isotropic models) .
  • Twinned data handling : Employ SHELXL’s TWIN/BASF commands for non-merohedral twinning, refining scale factors and orientation matrices .

Q. What strategies optimize the synthesis of metal complexes with this ligand?

  • Methodological Answer:
  • Stoichiometric control : Use a 1:2 metal-to-ligand ratio in ethanol/water under nitrogen to prevent oxidation. Monitor pH (6–8) to ensure deprotonation of thiol groups .
  • Stability studies : Conduct thermogravimetric analysis (TGA) and cyclic voltammetry to assess thermal/redox stability .

Q. How are biological activities like DNA interaction or cytotoxicity evaluated methodologically?

  • Methodological Answer:
  • DNA binding assays : Use UV-Vis titration or fluorescence quenching with CT-DNA (calf thymus DNA). Calculate binding constants (Kb) via Benesi-Hildebrand plots .
  • Cytotoxicity testing : Perform MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with 24–48 hr incubations. Compare results to positive controls (e.g., cisplatin) .

Data Contradiction Analysis

  • Example Issue : Varying corrosion inhibition efficiencies reported in different studies.
    • Resolution : Standardize test conditions (e.g., HCl concentration, temperature) and validate via surface analysis (SEM/EDS) to correlate inhibitor adsorption with efficiency .

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